HC-Toxin

特性

IUPAC Name |

6,9-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O6/c1-12-18(27)22-13(2)19(28)24-14(7-4-3-5-9-16(26)17-11-31-17)21(30)25-10-6-8-15(25)20(29)23-12/h12-15,17H,3-11H2,1-2H3,(H,22,27)(H,23,29)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYCTMYOHGBSBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C)CCCCCC(=O)C3CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83209-65-8 | |

| Record name | 83209-65-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

説明

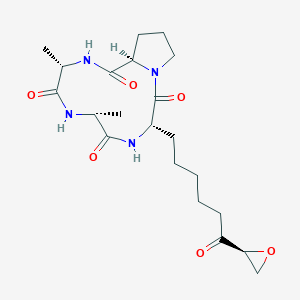

HC-Toxin is a cyclic tetrapeptide produced by fungal pathogens such as Cochliobolus carbonum (race 1) and Alternaria jesenskae. Its structure, cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), includes a unique epoxyketone-containing amino acid, 2-amino-9,10-epoxi-8-oxodecanoic acid (Aeo), which is critical for its bioactivity .

準備方法

Cyclization Strategies for Tetrapeptide Assembly

The chemical synthesis of this compound centers on the cyclization of linear tetrapeptide precursors. Early work demonstrated that the sequence and stereochemistry of amino acids critically influence cyclization efficiency. The optimal precursor, cyclo(L-Ala-D-Ala-L-Aoe-D-Pro), requires activation of the terminal carboxyl group to facilitate intramolecular amide bond formation. The N-hydroxysuccinimide (ONSu) activation method proved most effective, yielding cyclic monomers with minimal dimerization.

Racemization during activation posed a significant challenge, particularly for the epoxyketo-containing Aeo residue. By employing low-temperature conditions (0–4°C) and short reaction times, racemization was reduced to <5%, as confirmed by chiral HPLC analysis. Cyclization yields varied with the linear precursor’s C-terminal residue: D-Proline enhanced cyclization efficiency (65% yield) compared to L-Proline (22%), likely due to reduced steric hindrance.

Table 1: Cyclization Yields Based on Terminal Residue and Activation Method

| Terminal Residue | Activation Method | Cyclization Yield (%) | Dimerization (%) |

|---|---|---|---|

| D-Proline | ONSu | 65 | 12 |

| L-Proline | ONSu | 22 | 28 |

| D-Proline | DCC/HOBt | 48 | 18 |

Matteson Homologation and C–H Functionalization

A recent breakthrough in this compound synthesis utilized Matteson homologation to construct the Aeo side chain’s stereogenic centers. This method involved iterative boron-mediated chain elongation starting from (S)-2-amino-1-propanol, enabling precise control over the C8 and C9 stereochemistry. Key steps included:

-

Matteson Homologation : Installation of the C8 keto group via a boron enolate intermediate.

-

C–H Functionalization : Direct coupling of the Aeo side chain to a protected alanine residue using palladium catalysis.

The final cyclization step employed a novel on-resin strategy, achieving a 42% overall yield from linear precursor to cyclic product—a marked improvement over solution-phase methods.

Biosynthetic Pathways in Cochliobolus carbonum

Genetic Regulation by the TOX2 Locus

This compound biosynthesis in C. carbonum is governed by the TOX2 locus, a 1.2-Mb genomic region containing duplicated genes for export and biosynthetic enzymes. The central enzyme, HTS1 (a 570-kDa nonribosomal peptide synthetase), catalyzes the assembly of the tetrapeptide backbone. TOXE, a regulatory protein within TOX2, activates HTS1 expression through direct DNA binding, as shown by electrophoretic mobility shift assays.

Enzymatic Modifications

Post-assembly modifications include:

-

Epoxidation : Catalyzed by a cytochrome P450 monooxygenase (ToxE), introducing the 9,10-epoxide group.

-

Oxidation : Conversion of the C8 hydroxyl to a keto group by a flavin-dependent oxidase.

Disruption of toxE abolished this compound production, confirming its regulatory role.

Purification and Isolation Techniques

Chromatographic Separation of this compound Analogs

A simplified purification protocol enabled the isolation of four this compound analogs (I–IV) from fungal cultures. Ethyl acetate extraction followed by silica gel chromatography resolved analogs based on polarity. This compound I (the major form) crystallized from hexane/ethyl acetate (3:1), yielding >80 mg/L culture.

Table 2: Purification Efficiency and Bioactivity of this compound Analogs

| Analog | Yield (mg/L) | ED50 (µg/mL) | Epoxide Integrity |

|---|---|---|---|

| I | 82 | 0.2 | Intact |

| II | 15 | 0.4 | Intact |

| III | 8 | 2.0 | Partial hydrolysis |

| IV | 2 | 20 | Hydrolyzed |

Stability Considerations

The epoxy and keto groups in Aeo are labile under acidic or reducing conditions. Treatment with 2-mercaptoethanol eliminated HDAC inhibitory activity by reducing the keto group to a secondary alcohol. Storage at -80°C in anhydrous DMSO preserved bioactivity for >6 months.

Comparative Analysis of Preparation Methods

Yield and Scalability

-

Chemical Synthesis : Matteson homologation routes achieve 42% overall yield but require specialized reagents (e.g., chiral boronates).

-

Biosynthesis : Fungal fermentation offers higher theoretical yields but necessitates genetic engineering to stabilize TOX2.

-

Purification : Crystallization of this compound I provides >95% purity, though minor analogs (II–IV) require HPLC for isolation.

化学反応の分析

反応の種類: HC トキシンは、次を含むいくつかのタイプの化学反応を起こします。

一般的な試薬と条件:

主な生成物:

4. 科学研究への応用

HC トキシンには、いくつかの科学研究への応用があります。

科学的研究の応用

Cancer Research

HC-Toxin has been studied for its effects on various cancer cell lines, particularly due to its influence on gene expression related to tumor progression.

- Induction of Fetal Hemoglobin : In human primary erythroid cells, this compound has been shown to induce fetal hemoglobin production, which could have implications for the treatment of hemoglobinopathies such as sickle cell disease .

- Colorectal Cancer : The compound up-regulates the expression of 15-lipoxygenase-1 in colorectal cancer cells, suggesting a potential role in cancer therapy by targeting specific metabolic pathways .

Plant Pathology

In the context of plant pathology, this compound plays a dual role as both a virulence factor and a tool for understanding plant-fungal interactions.

- Mechanism of Action : this compound inhibits histone deacetylases in maize, leading to hyperacetylation of proteins that may promote susceptibility to fungal infections. This mechanism highlights the importance of epigenetic modifications in plant defenses against pathogens .

- Research on Resistance Mechanisms : Studies have utilized this compound to dissect maize's defense responses against Cochliobolus carbonum, providing insights into how plants can be genetically modified for enhanced resistance against this pathogen .

Case Study 1: Cancer Treatment Potential

A study investigated the effects of this compound on colorectal cancer cells. The results indicated that treatment with this compound led to increased levels of acetylated histones and altered expression profiles of genes involved in cell proliferation and apoptosis. This suggests that this compound could serve as a lead compound for developing novel anticancer therapies focusing on HDAC inhibition.

Case Study 2: Plant Defense Mechanisms

In research examining maize's response to Cochliobolus carbonum, it was found that exposure to this compound resulted in significant changes in gene expression related to stress responses. This study demonstrated how understanding the action of this compound could lead to advancements in breeding programs aimed at enhancing disease resistance in crops.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Cancer Research | Induction of fetal hemoglobin | Potential treatment for hemoglobinopathies |

| Up-regulation of 15-lipoxygenase-1 | Implications for colorectal cancer therapy | |

| Plant Pathology | Study of maize-fungal interactions | Insights into genetic resistance mechanisms |

| Mechanistic studies on virulence | Epigenetic modifications affecting plant defenses |

作用機序

HC トキシンは、遺伝子発現の調節に関与する酵素であるヒストン脱アセチル化酵素を阻害することにより、その効果を発揮します . この酵素を阻害することにより、HC トキシンは、高アセチル化ヒストンの蓄積を引き起こし、クロマチン構造と遺伝子発現の変化につながります。 このメカニズムは、トウモロコシに対する Cochliobolus carbonum の病原性にとって重要です .

6. 類似の化合物との比較

HC トキシンは、Alternaria alternata によって生成される AM トキシンなど、植物病原菌によって生成される他の宿主特異的毒素に似ています . HC トキシンは、その特定の構造と、トウモロコシに対する Cochliobolus carbonum の毒性における役割でユニークです . 他の類似の化合物には、次のものがあります。

AM トキシン: Alternaria alternata によって生成され、異なる構造を持ち、異なる植物宿主を標的にします.

T トキシン: Cochliobolus heterostrophus によって生成され、トウモロコシを標的にしますが、異なる作用機序を持っています.

HC トキシンのユニークさは、その特定の構造と、機能的 HM1 および HM2 遺伝子を持たないトウモロコシ品種を選択的に標的にできる能力にあります .

類似化合物との比較

Key Features:

- Role in Pathogenesis: HC-Toxin is a host-selective toxin (HST) that enables fungal virulence on susceptible maize genotypes lacking functional Hm1 or Hm2 genes. These genes encode this compound reductase (HCTR), which detoxifies this compound by reducing the 8-carbonyl group of Aeo .

- HDAC Inhibition : this compound inhibits histone deacetylases (HDACs), particularly Class I enzymes, disrupting chromatin remodeling and gene expression in plants, insects, and mammals .

- Biosynthesis: The TOX2 locus in C. carbonum spans >500 kb and includes duplicated genes encoding a 570-kDa non-ribosomal peptide synthetase (HTS1), fatty acid synthase subunits (TOXC, TOXH), and regulatory proteins (TOXE). Homologs of these genes (AjTOX2) are conserved in A. jesenskae, with 75–85% amino acid identity .

Comparison with Similar Compounds

Structural Analogs: Cyclic Tetrapeptide HDAC Inhibitors

This compound shares structural and functional similarities with other cyclic tetrapeptides, though key differences dictate host specificity and potency.

Key Observations :

- Host Specificity : this compound’s Aeo side chain confers host selectivity, as maize resistance depends on HCTR-mediated detoxification. Chlamydocin and CYL-2 lack this specificity .

- Potency : Apicidin and chlamydocin exhibit higher HDAC inhibition potency in mammals but lack the host-selective mechanism of this compound .

Key Observations :

Other Fungal Host-Selective Toxins

This compound belongs to a broader family of fungal cyclic peptides with distinct host targets.

Key Observations :

- Structural Diversity : Unlike this compound, victorin and AM-toxin target different metabolic pathways (e.g., glycine decarboxylase, membrane integrity) .

- Evolutionary Conservation : The TOX2/AjTOX2 loci in C. carbonum and A. jesenskae are evolutionarily conserved, whereas toxin biosynthesis genes in Fusarium and Alternaria species show divergent organization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。